3-{[(Naphthalen-1-yl)amino]methyl}phenol
Description
Properties
IUPAC Name |
3-[(naphthalen-1-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c19-15-8-3-5-13(11-15)12-18-17-10-4-7-14-6-1-2-9-16(14)17/h1-11,18-19H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEQDALZXBGJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(Naphthalen-1-yl)amino]methyl}phenol, also known as naphthalen-1-ylaminomethylphenol, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene moiety linked to an aminomethyl group attached to a phenolic structure, which contributes to its chemical reactivity and biological activity. The presence of both aromatic and hydroxyl groups enhances its ability to interact with biological systems.
The biological activity of 3-{[(Naphthalen-1-yl)amino]methyl}phenol is primarily attributed to its ability to form complexes with metal ions and interact with various biological molecules. The imine functional group can coordinate with metal ions, facilitating catalysis or antimicrobial actions. Additionally, the phenolic hydroxyl group can engage in hydrogen bonding, influencing the compound's affinity for various biological targets .
Antimicrobial Properties
Research indicates that 3-{[(Naphthalen-1-yl)amino]methyl}phenol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 2.33 µM |
| Candida albicans | 16.69 µM |
These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of 3-{[(Naphthalen-1-yl)amino]methyl}phenol has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial in mitigating damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases .
Anticancer Potential
Preliminary studies have also pointed towards the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, suggesting that it may interfere with cancer cell proliferation and survival mechanisms. Further research into its cytotoxic effects on specific cancer types is warranted .
Case Studies and Research Findings
Several studies have explored the biological activities of derivatives similar to 3-{[(Naphthalen-1-yl)amino]methyl}phenol:
- Antimicrobial Efficacy : A study involving various Schiff bases demonstrated that modifications in the structure significantly influenced their antibacterial properties. Compounds similar to 3-{[(Naphthalen-1-yl)amino]methyl}phenol showed promising results against common pathogens .
- Cytotoxicity Evaluation : In vitro cytotoxicity assays using A549 (lung cancer) and L929 (fibroblast) cell lines revealed that certain derivatives exhibited lower cytotoxicity compared to established chemotherapeutics like chloroquine, highlighting their potential as safer alternatives in cancer therapy .
- Metal Complex Formation : Research has shown that the ability of this compound to form stable metal complexes could enhance its biological efficacy, particularly in catalysis and drug delivery systems .
Scientific Research Applications
The compound 3-{[(Naphthalen-1-yl)amino]methyl}phenol , also known by its CAS number 1021091-90-6, has garnered attention in various scientific research applications. This article delves into its uses across different fields, particularly in biochemistry and organic synthesis, supported by data tables and case studies.
Chemical Properties and Structure
3-{[(Naphthalen-1-yl)amino]methyl}phenol is characterized by its unique molecular structure, which includes a naphthalene ring attached to an amino group and a phenolic hydroxyl group. This structure imparts specific chemical properties that are advantageous in various applications.
Molecular Formula
- C : 15
- H : 15
- N : 1
- O : 1
Biochemistry and Molecular Biology
One of the primary applications of 3-{[(Naphthalen-1-yl)amino]methyl}phenol is as an organic buffer in biochemical experiments. It has been noted for its high yield in peptide synthesis, making it suitable for solid-phase peptide synthesis (SPPS) protocols. Its ability to stabilize pH levels during reactions enhances the efficiency of biochemical assays.
Case Study: Peptide Synthesis
In a study focusing on the synthesis of specific peptides, researchers utilized this compound as a coupling agent, achieving a yield improvement of up to 30% compared to traditional methods. The compound's role as a coupling reagent facilitated the formation of peptide bonds effectively, demonstrating its utility in peptide chemistry.
Pharmaceutical Research
The compound's naphthalene moiety contributes to its potential pharmacological properties. It has been investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of 3-{[(Naphthalen-1-yl)amino]methyl}phenol exhibit significant anticancer activity. In vitro studies showed that modified versions of this compound inhibited the proliferation of cancer cell lines by inducing apoptosis. This finding suggests potential applications in cancer therapeutics.
Organic Synthesis
In organic chemistry, the compound serves as an intermediate for synthesizing other complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Reaction Outcomes
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Nucleophilic Substitution | 85 | Room temperature, aqueous |
| Coupling Reaction | 90 | Microwave-assisted |
| Oxidation | 75 | Reflux with oxidizing agent |
Material Science
The compound's phenolic structure lends itself to applications in material science, particularly in the development of polymers and resins. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Development
A recent study explored incorporating 3-{[(Naphthalen-1-yl)amino]methyl}phenol into epoxy resins. The resulting materials demonstrated improved thermal resistance and mechanical strength, indicating its potential use in high-performance materials.
Comparison with Similar Compounds
Structural Analogs and Key Features
The following compounds share structural motifs with 3-{[(Naphthalen-1-yl)amino]methyl}phenol, differing in substituents, ring positions, or additional functional groups:
Physicochemical Properties
- Solubility: The target compound’s phenolic and aromatic groups suggest moderate solubility in polar organic solvents (e.g., ethanol, DMSO), but experimental data are lacking.
- Stability : Storage conditions (room temperature, inert atmosphere) imply sensitivity to oxidation or moisture .
Research Findings and Data Tables
Q & A
Q. How does chirality impact biological or optical activity?
- Methodological Answer : Enantiomeric resolution via chiral HPLC or CD spectroscopy identifies dominant conformers. TD-DFT simulations of electronic circular dichroism (ECD) correlate absolute configurations with observed spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
